

# Physicochemical and Thermodynamic Properties of 2-(Vinyloxy)ethanol

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## Compound of Interest

Compound Name: 2-(Vinyloxy)ethanol

Cat. No.: B1195950

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**2-(Vinyloxy)ethanol** (CAS: 764-48-7, Formula:  $C_4H_8O_2$ ) is a colorless liquid with a mild, ethereal odor.<sup>[1]</sup> Its unique molecular structure, which combines a vinyl ether group with a primary alcohol, dictates its thermodynamic behavior and physical properties.<sup>[2]</sup> This structure includes a polar hydroxyl group and a vinyloxy moiety, influencing its solubility and reactivity.<sup>[1][2]</sup> The compound is soluble in water, ethanol, and ether.<sup>[1][2]</sup>

## Core Physicochemical Data

The fundamental physicochemical properties of **2-(Vinyloxy)ethanol** are summarized in the table below. These values are critical for handling, storage, and process design.

Property	Value	Unit	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	-	[3][4]
Molecular Weight	88.11	g/mol	[3]
Melting Point	< -100	°C	[2]
Normal Boiling Point	143	°C	[5][6]
Density (at 25°C)	0.982	g/mL	[2][5]
Refractive Index (n <sub>20</sub> /D)	1.436	-	[2][5]
Vapor Pressure (at 25°C)	3.6 ± 0.5	mmHg	[2]
pKa (Predicted)	14.20 ± 0.10	-	[1][2]

## Enthalpy and Phase Transition Data

The energy changes associated with phase transitions and formation are crucial for understanding the compound's stability and energy requirements in chemical reactions. The following data, largely derived from computational modeling using the Joback method, provides key insights.

Property	Value	Unit	Source(s)
Enthalpy of Formation (gas phase, $\Delta fH^\circ_{\text{gas}}$ )	-284.91	kJ/mol	[2][3]
Standard Gibbs Free Energy of Formation (gf)	-171.18	kJ/mol	[3]
Enthalpy of Fusion ( $\Delta f_{\text{fus}}H^\circ$ )	10.11	kJ/mol	[2][3]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	42.92	kJ/mol	[2][3]

## Temperature-Dependent Properties

The heat capacity and viscosity of **2-(Vinyloxy)ethanol** vary with temperature, which is a critical consideration for thermal process design and fluid dynamics modeling.

### Ideal Gas Heat Capacity (C<sub>p,gas</sub>)

Temperature (K)	Heat Capacity (J/mol·K)	Source(s)
402.20	140.18	[2][3]
429.82	146.43	[3]
457.45	152.48	[3]
485.07	158.34	[3]
512.70	164.01	[3]
540.32	169.50	[3]
567.94	174.80	[2][3]

### Dynamic Viscosity (dvisc)

Temperature (K)	Dynamic Viscosity (Pa·s)	Source(s)
216.13	0.0525093	[2][3]
278.15	0.0041341	[2][3]
402.20	0.0002692	[2][3]

## Critical Properties

Critical temperature and pressure define the point at which the liquid and gas phases of a substance become indistinguishable. These parameters were estimated using the Joback method.

Property	Value	Unit	Source(s)
Critical Temperature (T <sub>c</sub> )	567.94	K	<a href="#">[2]</a> <a href="#">[3]</a>
Critical Pressure (P <sub>c</sub> )	4534.68	kPa	<a href="#">[2]</a> <a href="#">[3]</a>
Critical Volume (V <sub>c</sub> )	0.278	m <sup>3</sup> /kmol	<a href="#">[3]</a>

## Experimental Protocols

The determination of thermodynamic properties relies on precise and well-established experimental techniques. This section details the methodologies for measuring key parameters such as enthalpy changes and vapor pressure.

### Calorimetry for Enthalpy Determination

Calorimetry is the science of measuring the heat absorbed or released during a chemical or physical process.[\[7\]](#)[\[8\]](#) This technique is fundamental for determining enthalpy of formation, fusion, and vaporization.

**Principle:** A calorimeter is a device designed to measure the heat exchanged between a system (the substance under study) and its surroundings.[\[8\]](#) For an exothermic process, the heat released by the system is absorbed by the calorimeter, leading to a temperature increase. For an endothermic process, the system absorbs heat from the calorimeter, causing a temperature decrease.[\[8\]](#) The enthalpy change ( $\Delta H$ ) is calculated from the measured temperature change ( $\Delta T$ ), the mass of the substance, and the known heat capacity of the calorimeter.[\[8\]](#)

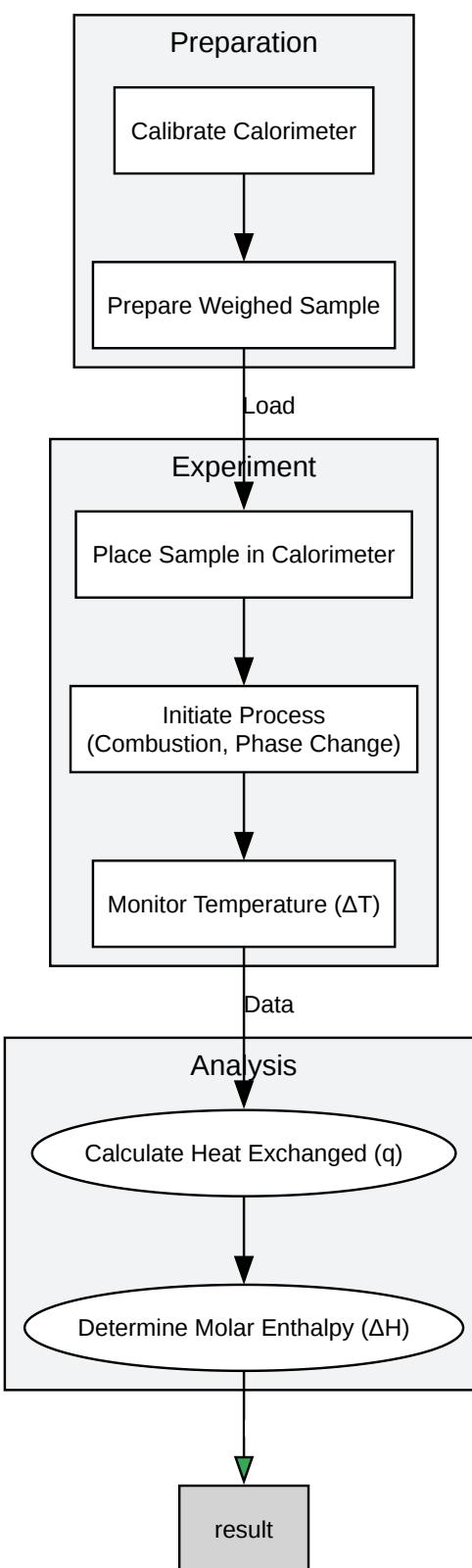
**Experimental Workflow:**

- **Calibration:** The heat capacity of the calorimeter is determined by introducing a known amount of heat (e.g., via an electric heater) and measuring the resulting temperature change.
- **Sample Preparation:** A precisely weighed sample of **2-(Vinyloxy)ethanol** is placed in the reaction vessel of the calorimeter.

- Initiation of Process:
  - Enthalpy of Combustion: The sample is ignited in an oxygen-rich atmosphere inside a "bomb" calorimeter.
  - Enthalpy of Fusion/Vaporization: The sample is heated through its melting or boiling point, and the heat required for the phase transition is measured at a constant temperature.
- Data Acquisition: The temperature of the calorimeter is monitored continuously throughout the experiment.
- Calculation: The enthalpy change is calculated using the formula:  $q = C_{\text{cal}} * \Delta T$  where  $q$  is the heat exchanged and  $C_{\text{cal}}$  is the heat capacity of the calorimeter. The molar enthalpy is then determined by dividing  $q$  by the number of moles of the sample.

#### Types of Calorimeters:

- Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of molecular interactions in a single experiment.[\[9\]](#)
- Differential Scanning Calorimetry (DSC): Measures the heat flow associated with material transitions as a function of temperature.[\[7\]](#)
- Bomb Calorimetry: Used to measure the heat of combustion.[\[7\]](#)

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## Experimental Workflow for Calorimetric Measurement

## Vapor Pressure Measurement

Vapor pressure is a key indicator of a liquid's volatility and is measured as the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase in a closed system.[10]

Static Method:

- Sample Degassing: The purified liquid sample is placed in a container (e.g., an isotenoscope), and any dissolved gases are removed by repeated freeze-pump-thaw cycles. [11][12]
- Equilibration: The container is submerged in a liquid bath to maintain a precise and constant temperature.[12]
- Pressure Measurement: The system is allowed to reach equilibrium, and the pressure of the vapor phase is measured using a pressure sensor.[11] This process is repeated at various temperatures to establish the vapor pressure curve.

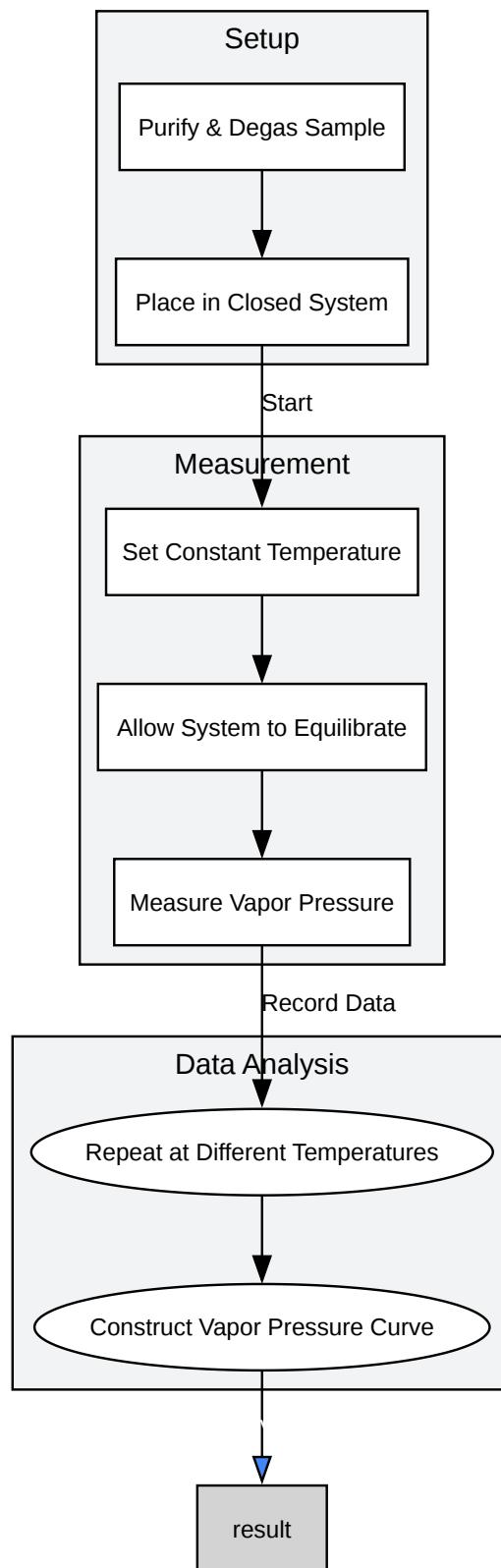
Dynamic Method (Ebulliometry):

- Apparatus: An ebulliometer (such as a Scott ebulliometer) is used.[13]
- Procedure: The boiling temperature of the liquid is measured at a controlled, sub-atmospheric pressure.[13]
- Data Collection: By systematically varying the pressure and measuring the corresponding boiling points, a relationship between temperature and vapor pressure is established.[13] This method is effective for pressures ranging from approximately 1 mbar to 1 bar.[13]

Knudsen Effusion Method: This technique is suitable for measuring the very low vapor pressures of solids and liquids.[10][12]

- Setup: A sample is placed in a high-vacuum chamber in a Knudsen cell, which has a small orifice.
- Measurement: The rate at which the substance effuses (escapes) through the orifice is measured.

- Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.[10]



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## General Workflow for Vapor Pressure Measurement (Static Method)

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